molecular formula C21H19Br2N5S B10945674 3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole

3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B10945674
M. Wt: 533.3 g/mol
InChI Key: FODMKQTUNJAFIH-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound featuring a triazole ring, a pyrazole moiety, and brominated aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced through condensation reactions involving hydrazines and 1,3-diketones.

    Bromination: Bromination of the aromatic rings is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thioether Formation: The sulfanyl linkage is formed by reacting a thiol with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The brominated aromatic rings can undergo reduction to form the corresponding dehalogenated compounds using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atoms can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated aromatic compounds.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structural motifs are similar to those found in known antimicrobial agents, suggesting potential activity against bacteria and fungi.

    Anticancer Research: The triazole and pyrazole rings are common in compounds with anticancer properties, making this compound a candidate for further investigation.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit enzyme activity by binding to the active site or interacting with the microbial cell membrane. In anticancer research, it could interfere with cell division or induce apoptosis through interaction with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazole: Shares the triazole core but lacks the pyrazole and brominated substituents.

    3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the triazole and brominated aromatic rings.

    Benzylsulfanyl Compounds: Similar sulfanyl linkage but different aromatic substituents.

Uniqueness

The combination of a triazole ring, a pyrazole moiety, and brominated aromatic substituents in 3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole is unique, providing a distinct set of chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H19Br2N5S

Molecular Weight

533.3 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H19Br2N5S/c1-14-20(23)15(2)27(26-14)12-19-24-25-21(28(19)18-9-4-3-5-10-18)29-13-16-7-6-8-17(22)11-16/h3-11H,12-13H2,1-2H3

InChI Key

FODMKQTUNJAFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)Br)C)Br

Origin of Product

United States

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